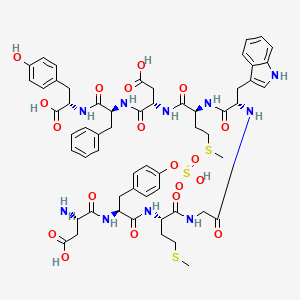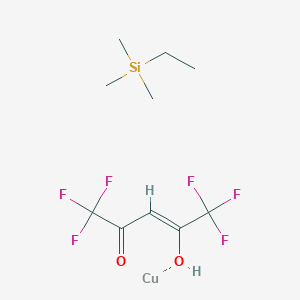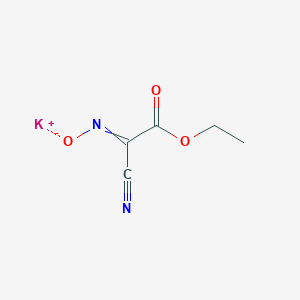
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride is a complex gold cluster compound. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound consists of a gold core surrounded by phosphine ligands, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride typically involves the reduction of gold salts in the presence of phosphine ligands. The reaction conditions often include:
Gold Salt: Gold(III) chloride (AuCl3) is commonly used as the gold source.
Phosphine Ligands: Diphenyl(m-sulfontophenyl)phosphine is used as the ligand.
Reducing Agent: Sodium borohydride (NaBH4) is often employed as the reducing agent.
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF).
The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the gold cluster compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Increasing the quantities of reactants proportionally.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the consistency and purity of the compound through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride undergoes various types of chemical reactions, including:
Oxidation: The gold core can be oxidized under certain conditions, leading to changes in its electronic properties.
Reduction: The compound can be reduced further, although this is less common due to its already reduced state.
Substitution: Ligand exchange reactions can occur, where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other mild oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or other strong reducing agents.
Substitution Reagents: Various phosphine or thiol ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized gold clusters with altered electronic properties.
Reduction: Further reduced gold clusters, though less common.
Substitution: Gold clusters with different ligand environments.
Applications De Recherche Scientifique
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a drug delivery vehicle.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism by which Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride exerts its effects involves:
Molecular Targets: The gold core interacts with various molecular targets, including enzymes and cellular receptors.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride can be compared with other similar gold cluster compounds, such as:
Hexachlorododecakis[diphenylphosphine]pentapentacontagold: Lacks the sulfonyl group, leading to different reactivity and properties.
Hexachlorododecakis[triphenylphosphine]pentapentacontagold: Contains triphenylphosphine ligands, resulting in distinct electronic and steric effects.
The uniqueness of this compound lies in its specific ligand environment, which imparts unique properties and reactivity.
Propriétés
Formule moléculaire |
C216H168Au55Cl6Na12O36P12S12 |
|---|---|
Poids moléculaire |
15418 g/mol |
Nom IUPAC |
dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride |
InChI |
InChI=1S/12C18H15O3PS.55Au.6ClH.12Na/c12*19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h12*1-14H,(H,19,20,21);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*1H;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*+1;;;;;;;12*+1/p-18 |
Clé InChI |
SSXFNFWVQVZSSB-UHFFFAOYSA-A |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au+].[Au+].[Au+].[Au+].[Au+].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)






![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)




![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)

